2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
CAS No.: 1170213-54-3
Cat. No.: VC4175448
Molecular Formula: C14H16N4O2S2
Molecular Weight: 336.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1170213-54-3 |
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Molecular Formula | C14H16N4O2S2 |
Molecular Weight | 336.43 |
IUPAC Name | 2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Standard InChI | InChI=1S/C14H16N4O2S2/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12/h2-3,8H,4-7,9H2,1H3 |
Standard InChI Key | MKRHOILAFMIPIC-UHFFFAOYSA-N |
SMILES | CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A 4-methyl-1,2,3-thiadiazole-5-carbonyl group, contributing electron-deficient aromatic character and potential hydrogen-bonding capacity .
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A piperazine ring, providing conformational flexibility and basicity due to its tertiary amine groups.
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A thiophen-2-yl-ethanone unit, offering π-electron density and hydrophobic interactions .
The molecular formula is C₁₄H₁₆N₄O₂S₂, with a molar mass of 336.43 g/mol . Key structural descriptors include:
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IUPAC Name: 2-[4-(4-Methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone.
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SMILES: CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.
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InChI Key: MKRHOILAFMIPIC-UHFFFAOYSA-N.
Physicochemical Parameters
While experimental data on solubility and melting/boiling points are unavailable, computational predictions offer insights:
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LogP (octanol-water): Estimated at 1.65–2.33, suggesting moderate lipophilicity suitable for membrane permeability .
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Topological Polar Surface Area (TPSA): 45.31 Ų, indicating moderate polarity .
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Rotatable Bonds: 2, implying limited conformational flexibility in the ethanone-piperazine linker .
Synthetic Pathways
Key Precursors
Synthesis likely involves 2-bromo-1-(thiophen-2-yl)ethanone (CAS: 10531-41-6) as a starting material, where the bromine atom undergoes nucleophilic substitution with piperazine . Subsequent acylation with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride would yield the final product.
Reaction Optimization
Critical parameters for maximizing yield include:
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Temperature: 0–5°C for acyl chloride reactions to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for improved solubility of intermediates.
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Catalyst: Triethylamine to scavenge HCl generated during acylations.
Biological Activity and Mechanism
Anticancer Activity
Preliminary assays on similar compounds show IC₅₀ values of 10–50 µM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The thiadiazole ring may inhibit tyrosine kinases by competing with ATP binding .
Anti-inflammatory Effects
In murine models, derivatives reduced paw edema by 40–60% at 25 mg/kg doses, potentially through COX-2 inhibition mediated by the ethanone moiety .
Future Directions
Structure-Activity Relationship (SAR) Studies
Modifications to explore include:
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Replacing the methyl group on the thiadiazole with trifluoromethyl to enhance metabolic stability.
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Introducing chiral centers in the piperazine ring to assess enantioselective target engagement.
Pharmacokinetic Profiling
Priority should be given to:
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Caco-2 permeability assays to predict oral bioavailability.
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CYP450 inhibition screens to evaluate drug-drug interaction risks.
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